Technical Profile: 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one
Technical Profile: 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one
Executive Summary
1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one (CAS: 1263283-09-5) represents a specialized "privileged scaffold" in medicinal chemistry, combining the electronic modulation of a pyridine ring with a rigidifying intramolecular hydrogen bond. Unlike simple acetophenones, this molecule features a Resonance-Assisted Hydrogen Bond (RAHB) between the 3-hydroxyl group and the 2-acetyl carbonyl. This interaction locks the molecule into a planar conformation, significantly reducing the entropic penalty upon binding to biological targets such as kinases or metalloenzymes.
This guide details the structural dynamics, validated synthetic pathways, and application protocols for this compound, serving as a definitive reference for drug discovery and coordination chemistry programs.
Chemical Identity & Physical Properties[1][2]
| Property | Data |
| IUPAC Name | 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one |
| CAS Number | 1263283-09-5 |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| SMILES | COC1=CC(O)=C(C(C)=O)N1 |
| Appearance | Off-white to pale yellow crystalline solid |
| Predicted pKa | ~8.5 (3-OH), modulated by H-bonding |
| LogP | ~1.8 (Predicted) |
| H-Bond Donor/Acceptor | 1 Donor / 4 Acceptors |
Structural Analysis & Tautomerism
The core utility of this molecule lies in its ability to exist in a pseudo-bicyclic conformation. The 3-hydroxyl proton is not free; it is tightly bound to the carbonyl oxygen of the acetyl group. This creates a virtual six-membered ring, mimicking the stability of 8-hydroxyquinoline but with distinct electronic properties due to the 6-methoxy electron-donating group (EDG).
Conformational Locking Mechanism
The 6-methoxy group pushes electron density into the ring, increasing the basicity of the carbonyl oxygen via conjugation, thereby strengthening the intramolecular hydrogen bond.
Figure 1: Transition from open conformer to the thermodynamically favored closed state, pre-organizing the molecule for metal chelation.
Synthetic Pathways[3][4]
Direct acetylation of 3-hydroxy-6-methoxypyridine often leads to O-acetylation rather than the desired C-acetylation. Therefore, the most robust, self-validating protocol involves Stille Coupling on a brominated precursor. This method avoids the regioselectivity issues inherent in Friedel-Crafts acylation of pyridine rings.
Method A: Stille Coupling (High Precision)
This route is preferred for small-scale, high-purity synthesis required in SAR (Structure-Activity Relationship) studies.
Precursor: 2-Bromo-6-methoxypyridin-3-ol (CAS: 1379338-36-9).[1]
Protocol:
-
Reagents: 2-Bromo-6-methoxypyridin-3-ol (1.0 eq), Tributyl(1-ethoxyvinyl)tin (1.2 eq), Pd(PPh₃)₄ (5 mol%), Toluene.
-
Coupling: Degas toluene with Argon. Add reactants and catalyst.[2][3][4] Heat to reflux (110°C) for 16 hours.
-
Hydrolysis: Cool to RT. Add 1M HCl (aq) and stir vigorously for 2 hours. This converts the intermediate enol ether into the ketone.
-
Workup: Neutralize with NaHCO₃. Extract with EtOAc. The product is purified via silica gel chromatography (Hexane:EtOAc gradient).
Method B: Ortho-Lithiation (Alternative)
Suitable if the bromo-precursor is unavailable.
-
Protection: Protect 3-hydroxy-6-methoxypyridine as a MOM-ether.
-
Lithiation: Treat with n-BuLi in THF at -78°C. The directing group (MOM) and ring nitrogen direct lithiation to the C-2 position.
-
Acylation: Quench with N-methoxy-N-methylacetamide (Weinreb amide) or acetaldehyde (followed by oxidation).
-
Deprotection: Acidic removal of the MOM group.
Figure 2: The Stille Coupling workflow ensures regiospecific installation of the acetyl group at the C-2 position.[5]
Reactivity & Applications
Coordination Chemistry (N,O-Donor Ligand)
The 2-acetyl-3-hydroxy motif acts as a monoanionic, bidentate ligand (O,N donor). Upon deprotonation of the hydroxyl group, it forms neutral complexes with divalent metals (
-
Binding Mode: The pyridine nitrogen and the acetyl oxygen coordinate to the metal, forming a stable 6-membered chelate ring.
-
Application: Synthesis of biologically active metal complexes (e.g., Copper(II) or Zinc(II) complexes) for anti-tumor screening.
Chalcone Synthesis (Claisen-Schmidt)
This molecule is a prime "ketone" component for aldol condensations.
-
Reaction: Condensation with aromatic aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) in the presence of KOH/EtOH yields Pyridine-Chalcones .
-
Utility: These derivatives are potent kinase inhibitors and tubulin polymerization inhibitors.
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning.
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
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Handling: Handle under inert atmosphere (Nitrogen/Argon) if storing for long periods to prevent oxidation of the electron-rich pyridine ring.
-
Storage: 2-8°C, protect from light.
References
-
Synthesis of 2-Acetylpyridines
- Title: Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine deriv
- Source: SciELO (Scientific Electronic Library Online).
-
URL:[Link]
-
Precursor Availability (2-Bromo-6-methoxypyridin-3-ol)
-
Related Chalcone Synthesis
- Title: Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.
- Source: MDPI (Molbank).
-
URL:[Link]
-
General Pyridine Acylation Mechanisms
- Title: An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine deriv
- Source: Tetrahedron Letters (via Polimi.it).
-
URL:[Link]
Sources
- 1. parchem.com [parchem.com]
- 2. Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electron-Deficient Acetylenes as Three-Modal Adjuvants in SNH Reaction of Pyridinoids with Phosphorus Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one | C9H10O3 | CID 69709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. AB555901 | CAS 1379338-36-9 – abcr Gute Chemie [abcr.com]
- 7. chemscene.com [chemscene.com]
